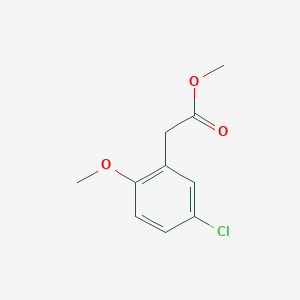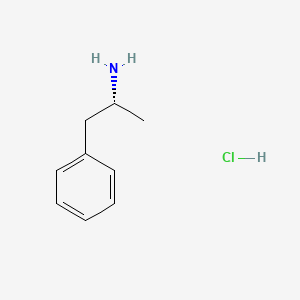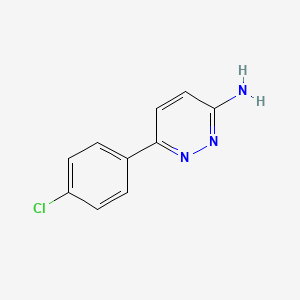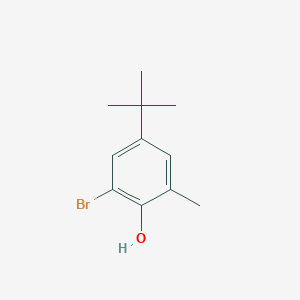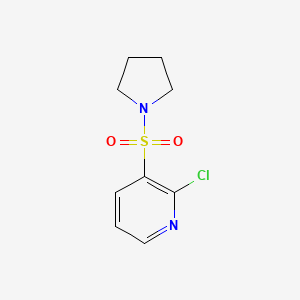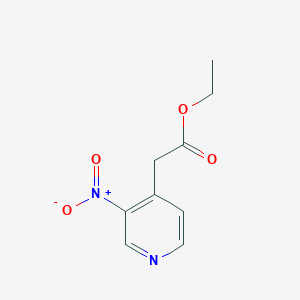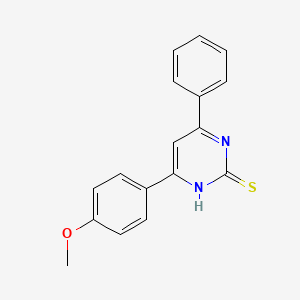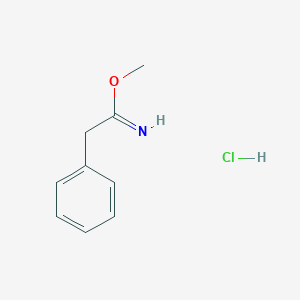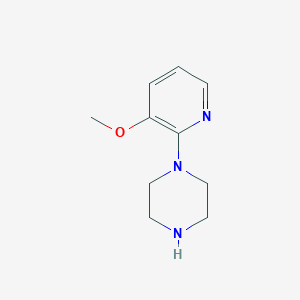
1-(3-Methoxypyridin-2-yl)piperazine
Übersicht
Beschreibung
“1-(3-Methoxypyridin-2-yl)piperazine” is a chemical compound with the CAS Number: 80827-67-4 . It has a molecular weight of 193.25 . The compound is typically stored in a refrigerator and is available in the form of a light brown to dark brown liquid .
Molecular Structure Analysis
The IUPAC Name of the compound is 1-(3-methoxy-2-pyridinyl)piperazine . The InChI Code is 1S/C10H15N3O/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 .Physical And Chemical Properties Analysis
The compound is a yellow or light brown to dark brown liquid or solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
PDE5 Inhibition and Hypertension Treatment
1-(3-Methoxypyridin-2-yl)piperazine derivatives have been studied for their potential as phosphodiesterase 5 (PDE5) inhibitors. Hughes et al. (2010) reported on a compound from this series, demonstrating robust in vivo blood pressure lowering effects in a rat model. This compound also showed brain penetration, making it a useful agent for evaluating the therapeutic potential of central inhibition of PDE5 and has entered clinical trials (Hughes et al., 2010).
HIV-1 Reverse Transcriptase Inhibition
Romero et al. (1994) explored analogues of 1-(3-Methoxypyridin-2-yl)piperazine for their inhibition of HIV-1 reverse transcriptase. They found that bis(heteroaryl)piperazines (BHAPs) derived from this compound were significantly more potent than the lead molecule, indicating their potential use in HIV-1 treatment (Romero et al., 1994).
Oncology: Therapeutic and Diagnostic Applications
A study by Abate et al. (2011) focused on analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for potential use in oncology, both therapeutically and diagnostically. These analogues were designed with reduced lipophilicity and showed promise in receptor affinity and tumor cell penetration (Abate et al., 2011).
Phosphoinositide-3-Kinase Inhibition
Lanman et al. (2014) investigated the replacement of the piperazine sulfonamide portion of PI3Kα inhibitors with alcohols. A derivative containing a 1-(3-Methoxypyridin-2-yl)piperazine moiety exhibited good in vitro efficacy and pharmacokinetic parameters, demonstrating its potential as a PI3Kα inhibitor (Lanman et al., 2014).
Tocolytic Activity
Lucky and Omonkhelin (2009) synthesized and evaluated a compound related to 1-(3-Methoxypyridin-2-yl)piperazine for tocolytic activity, finding significant inhibition of uterine smooth muscle contractions in rats. This suggests its potential application in preventing premature labor (Lucky & Omonkhelin, 2009).
Dopaminergic Ligand Exploration
Penjišević et al. (2016) synthesized derivatives of 1-(3-Methoxypyridin-2-yl)piperazine as probes for mapping dopamine D2 receptor binding sites. Their study contributes to understanding the dopaminergic system and potential therapeutic applications for disorders related to dopamine dysfunction (Penjišević et al., 2016).
Antimicrobial Activity
Patel et al. (2011) researched new pyridine derivatives, including those based on 1-(3-Methoxypyridin-2-yl)piperazine, and screened them for antimicrobial activity. They observed modest activity against various bacterial and fungal strains, suggesting potential applications in infection control (Patel et al., 2011).
Selective Killing of Bacterial Persisters
Kim et al. (2011) discovered a compound derived from 1-(3-Methoxypyridin-2-yl)piperazine that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This finding has significant implications for treating chronic infections and addressing antibiotic resistance (Kim et al., 2011).
Safety and Hazards
Wirkmechanismus
Mode of Action
It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Methoxypyridin-2-yl)piperazine . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Eigenschaften
IUPAC Name |
1-(3-methoxypyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMSBVPRVBART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509951 | |
| Record name | 1-(3-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypyridin-2-yl)piperazine | |
CAS RN |
80827-67-4 | |
| Record name | 1-(3-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B1600702.png)

